molecular formula C14H15NO3 B2836661 3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one CAS No. 87206-95-9

3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one

Cat. No. B2836661
CAS RN: 87206-95-9
M. Wt: 245.278
InChI Key: VTXNKJCYWOJRGL-UHFFFAOYSA-N
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Description

Isoxazoles are an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have a wide spectrum of biological activities and therapeutic potential . Isoxazoles are synthetically available and possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .

Future Directions

Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-tert-butyl-8b-hydroxy-3aH-indeno[2,3-d][1,2]oxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-13(2,3)12-10-11(16)8-6-4-5-7-9(8)14(10,17)18-15-12/h4-7,10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXNKJCYWOJRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC2(C1C(=O)C3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one

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